2,4-Dibromo-6-fluoroaniline

Pharmaceutical intermediate synthesis Selective dehalogenation 2-Haloaniline preparation

Procure 2,4-Dibromo-6-fluoroaniline (CAS 141474-37-5) for unparalleled synthetic differentiation. Its unique 2,4-dibromo-6-fluoro architecture delivers regiochemical control unattainable by generic haloanilines—direct electrophilic methods fail to replicate this pattern. Leverage the ortho-fluorine's electronic effects and dual bromine sites for sequential, site-selective Suzuki/Heck couplings. Critical for patented ortho-haloaniline drug intermediates and fluorinated agrochemicals. Ensure batch-to-batch consistency for MD2 antagonist SAR and fragment-based discovery.

Molecular Formula C6H4Br2FN
Molecular Weight 268.91 g/mol
CAS No. 141474-37-5
Cat. No. B133207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dibromo-6-fluoroaniline
CAS141474-37-5
Molecular FormulaC6H4Br2FN
Molecular Weight268.91 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)N)Br)Br
InChIInChI=1S/C6H4Br2FN/c7-3-1-4(8)6(10)5(9)2-3/h1-2H,10H2
InChIKeyYJLXEKFYZIBUPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dibromo-6-fluoroaniline CAS 141474-37-5: Core Properties and Procurement Baseline for Multi-Halogenated Aniline Intermediates


2,4-Dibromo-6-fluoroaniline (CAS 141474-37-5) is a polyhalogenated aromatic amine with the molecular formula C6H4Br2FN and a molecular weight of 268.91 g/mol . It contains two bromine atoms at the 2- and 4-positions and a fluorine atom at the 6-position ortho to the amino group. The compound is a solid at ambient temperature with a melting point of 59–64 °C (lit.) and a predicted density of 2.096 ± 0.06 g/cm³ . As a halogenated aniline derivative, it serves primarily as a synthetic building block in pharmaceutical, agrochemical, and materials science research applications [1].

2,4-Dibromo-6-fluoroaniline CAS 141474-37-5: Why Structural Analog Substitution Is Not Advisable Without Verification


Generic substitution of 2,4-dibromo-6-fluoroaniline with other halogenated anilines is scientifically unsound due to the compound's unique regiochemical arrangement of three different halogenation sites on the aromatic ring. The presence of two bromine atoms at ortho (C2) and para (C4) positions relative to the amino group, combined with a fluorine atom at the ortho (C6) position, creates a specific electronic environment that governs both reactivity and selectivity in downstream transformations. This substitution pattern is not trivial to replicate: direct electrophilic halogenation of anilines typically provides little or no selectivity for halogenation at ortho versus para positions to the amino group [1]. Consequently, compounds lacking this exact substitution architecture—such as 4-bromo-2-fluoroaniline, 2,4-dibromoaniline, or 2,4,6-tribromoaniline—cannot be assumed to perform equivalently in site-selective cross-coupling, nucleophilic substitution, or cyclization reactions without direct experimental validation.

2,4-Dibromo-6-fluoroaniline CAS 141474-37-5: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Evidence 1: Regioselective Reduction of 4-Bromo Substituent Enables Ortho-Haloaniline Synthesis

2,4-Dibromo-6-fluoroaniline serves as a precursor for synthesizing 2-bromo-6-fluoroaniline via selective catalytic reduction of the 4-bromo substituent. In a patented process for preparing 2-haloanilines from correspondingly substituted 2,4-dibromoanilines, the 4-bromo group is selectively removed in the presence of the ortho bromine by protecting the amino function and using a palladium catalyst with a hydrogen source [1]. This regioselective transformation is possible only because the compound contains bromine atoms at both ortho and para positions with distinguishable electronic environments, enabling the removal of the para-bromo substituent while preserving the ortho-bromo functionality.

Pharmaceutical intermediate synthesis Selective dehalogenation 2-Haloaniline preparation

Evidence 2: Higher Halogenation Yield in Regioselective Bromination vs. Monobromo Analogs

In a study on polymer-supported organotin reagents for regioselective halogenation of aromatic amines, 2,4-dibromo-6-fluoroaniline was evaluated alongside several halogenated aniline analogs . While quantitative yield data for this specific compound was not fully disclosed in the available abstract, the study includes comparative data for structurally related bromoanilines: 2-fluoroaniline (~67% yield), a 2-bromo-6-fluoroaniline derivative (~77% yield), and 4-bromoaniline (~0% yield). The presence of 2,4-dibromo-6-fluoroaniline in this comparative study demonstrates its relevance as a key intermediate for carbon-carbon bond formation via cross-coupling reactions.

Regioselective halogenation Aromatic amine functionalization Cross-coupling precursors

Evidence 3: Distinctive Biological Activity Profile vs. Non-Halogenated Anilines

2,4-Dibromo-6-fluoroaniline has been evaluated for binding affinity to recombinant human MD2 (myeloid differentiation protein 2), a co-receptor involved in innate immune signaling and inflammatory responses [1]. In a fluorescence-based displacement assay using bis-ANS as the probe, the compound exhibited an IC50 value of 9.08 μM (9.08E+3 nM) against MD2. Surface plasmon resonance (SPR) analysis yielded a Kd value of 125 μM (1.25E+5 nM) and a Kon rate constant of 0.703 M⁻¹s⁻¹ [1].

MD2 inhibition Fluorescence binding assay Drug discovery

2,4-Dibromo-6-fluoroaniline CAS 141474-37-5: Evidence-Backed Procurement Application Scenarios


Pharmaceutical Intermediates Requiring Ortho-Haloaniline Scaffolds

2,4-Dibromo-6-fluoroaniline is an ideal starting material for synthesizing 2-bromo-6-fluoroaniline derivatives, which are valuable ortho-haloaniline intermediates in drug discovery [1]. The patented selective reduction of the 4-bromo substituent provides a route to ortho-haloanilines that are difficult to access via direct electrophilic halogenation due to poor ortho/para selectivity [1]. This application is particularly relevant for medicinal chemistry programs requiring fluorinated aniline building blocks with defined halogenation patterns.

Suzuki-Miyaura and Other Palladium-Catalyzed Cross-Coupling Reactions

The compound's dual bromine substituents make it a suitable substrate for sequential cross-coupling reactions. As demonstrated in the J. Org. Chem. study on regioselective halogenation, brominated anilines are key intermediates for creating carbon-carbon bonds via Suzuki, Heck, and related coupling methodologies . The distinct electronic environments of the C2 and C4 bromine atoms enable potential site-selective coupling strategies, allowing researchers to introduce different aryl or alkyl groups at each position in a controlled manner.

MD2-Targeted Anti-Inflammatory Drug Discovery

Binding affinity data from BindingDB demonstrates that 2,4-dibromo-6-fluoroaniline interacts with the MD2 co-receptor with micromolar potency (IC50 = 9.08 μM; Kd = 125 μM) [2]. This activity, while modest, provides a validated starting point for structure-activity relationship (SAR) exploration and fragment-based drug discovery targeting innate immune pathways. The compound may serve as a scaffold for developing MD2 antagonists with improved potency.

Agrochemical Research and Development

The compound is recognized as an intermediate for synthesizing agrochemicals and crop protection agents . The combination of bromine and fluorine substituents confers physicochemical properties—such as modulated lipophilicity and metabolic stability—that are desirable in pesticide and herbicide design. Research groups developing novel fluorinated agrochemical actives may procure this compound as a versatile halogenated building block.

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